molecular formula C14H12N2O B3199297 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile CAS No. 1016822-48-2

2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile

Cat. No. B3199297
CAS RN: 1016822-48-2
M. Wt: 224.26 g/mol
InChI Key: LZZRKQSETUOZRI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile consists of a pyridine ring attached to a carbonitrile group and a dimethylphenoxy group .

Scientific Research Applications

Heterocyclic Chemistry and Coordination Compounds

Pyridine derivatives, including compounds with similar structures to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, are pivotal in the development of coordination compounds. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and electrochemical activity, which are essential for various applications, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Photocatalytic Applications

Pyridine and its derivatives play a crucial role in photocatalytic degradation processes, particularly in water treatment. They are involved in the mineralization of pollutants, illustrating the complexity of photocatalytic degradations and the potential for environmental remediation applications (Pichat, 1997).

Medicinal Chemistry

Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer activities. These compounds' affinity for various ions and neutral species makes them effective chemosensors and potential therapeutic agents (Abu-Taweel et al., 2022).

Catalysis and Synthesis

The synthesis of complex organic structures often utilizes pyridine derivatives as key intermediates or catalysts. These compounds facilitate the development of pharmaceuticals and other biologically active molecules, highlighting their importance in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).

Molecular Electronics and Photonics

Compounds structurally related to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile may find applications in molecular electronics and photonics. Their photochromic activities and potential for photon-based electronics make them candidates for advanced materials research (Naumov, 2006).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRKQSETUOZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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